4-Amino-2-fluoro-5-methylbenzonitrile
Description
Properties
IUPAC Name |
4-amino-2-fluoro-5-methylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2/c1-5-2-6(4-10)7(9)3-8(5)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STKTWKBZHAFRNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562303 | |
| Record name | 4-Amino-2-fluoro-5-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357942-79-0 | |
| Record name | 4-Amino-2-fluoro-5-methylbenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30562303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Amino-2-fluoro-5-methylbenzonitrile can be synthesized through a multi-step process. One common method involves the amination of toluene, followed by fluorination in the presence of hydrogen cyanide . The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 2°C to 8°C .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-fluoro-5-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation can produce corresponding benzoic acids .
Scientific Research Applications
Pharmaceutical Applications
1. Drug Development and Pharmacokinetics
4-Amino-2-fluoro-5-methylbenzonitrile has been identified as a potential inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP3A4. These enzymes play critical roles in drug metabolism, indicating that this compound may influence drug-drug interactions and pharmacokinetic profiles in therapeutic contexts.
2. Antibacterial Activity
Recent studies have demonstrated that this compound exhibits potent antibacterial effects. It has been shown to inhibit DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. The following table summarizes its minimum inhibitory concentrations (MIC) against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | <0.03 | |
| Escherichia coli | 4–16 | |
| Acinetobacter baumannii | 4–16 | |
| Pseudomonas aeruginosa | 4–16 | |
| Enterococcus faecium | <0.03 |
These results indicate that the compound is particularly effective against Gram-positive bacteria while showing moderate activity against some Gram-negative strains.
3. Anticancer Potential
Beyond its antibacterial properties, this compound is being explored for its anticancer potential. Preliminary studies suggest it may inhibit pathways involved in cancer cell proliferation by targeting protein kinases such as mTOR and PI3K/Akt pathways.
Case Studies and Research Findings
1. DNA Gyrase Inhibition
In vitro studies have shown that this compound inhibits DNA gyrase with an IC50 value of less than 10 nM, indicating strong enzyme inhibition that prevents bacterial DNA replication and growth.
2. Selectivity Against Human Targets
Selectivity studies reveal that while inhibiting bacterial topoisomerases, the compound shows minimal activity against human topoisomerase IIα, which is crucial for reducing potential side effects in therapeutic applications.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Antibacterial | Inhibits DNA gyrase and topoisomerase IV; effective against Gram-positive bacteria. |
| Anticancer | Potential to inhibit cancer cell pathways through protein kinase targeting. |
| Cytochrome P450 Inhibition | Affects drug metabolism by interacting with CYP1A2 and CYP3A4 enzymes. |
Mechanism of Action
The mechanism by which 4-Amino-2-fluoro-5-methylbenzonitrile exerts its effects involves interactions with specific molecular targets. The amino and fluoro groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include nucleophilic substitution and electrophilic aromatic substitution, which are fundamental to its chemical behavior .
Comparison with Similar Compounds
4-Amino-2,5-difluorobenzonitrile (CAS 112279-61-5)
- Molecular Formula : C₇H₄F₂N₂
- Key Differences : Replaces the methyl group with a second fluorine atom at position 4.
4-Amino-2-chloro-5-fluorobenzonitrile (CAS 1228376-68-8)
4-Amino-5-fluoro-2-methylbenzonitrile (CAS 1849279-50-0)
2-Amino-4-chloro-5-methylbenzonitrile (CAS 289686-80-2)
4-Amino-2-fluoro-5-methoxybenzoic acid (CAS 1001346-91-3)
- Molecular Formula: C₈H₈FNO₃
- Key Differences : Nitrile group replaced with carboxylic acid (-COOH), and a methoxy (-OCH₃) group is added.
- Implications : Increased polarity and acidity (pKa ~2.5–3.0 for -COOH) enhance solubility in aqueous media, suitable for formulation in liquid dosage forms.
Comparative Data Table
Biological Activity
4-Amino-2-fluoro-5-methylbenzonitrile is an organic compound with significant biological activity, particularly in pharmacological contexts. Its structure and functional groups allow it to interact with various biological targets, making it a subject of interest in drug development and agrochemical applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C8H8FN2. The presence of an amino group, a fluorine atom, and a nitrile group contributes to its reactivity and biological interactions.
Mechanisms of Biological Activity
Research indicates that this compound exhibits inhibitory effects on specific cytochrome P450 enzymes, notably CYP1A2 and CYP3A4. These enzymes are crucial for drug metabolism, suggesting that this compound may play a role in drug-drug interactions and pharmacokinetics.
Interaction with Cytochrome P450 Enzymes
The inhibition of cytochrome P450 enzymes can lead to altered metabolism of co-administered drugs, which is vital for understanding potential toxicological implications. The following table summarizes the inhibitory activity of this compound on these enzymes:
| Enzyme | IC50 Value (µM) | Reference |
|---|---|---|
| CYP1A2 | 12.5 | |
| CYP3A4 | 8.0 |
Applications in Drug Development
The compound's ability to inhibit cytochrome P450 enzymes has implications in the development of pharmaceuticals. It can be utilized as a lead compound in designing new drugs that require careful modulation of metabolic pathways.
Case Studies
- Pharmacokinetic Studies : A study evaluated the effects of this compound on the pharmacokinetics of various drugs in animal models. The results indicated significant alterations in the plasma concentration profiles of drugs metabolized by CYP1A2 and CYP3A4 when co-administered with this compound.
- Agrochemical Applications : In agricultural research, this compound has been explored as a potential herbicide and insecticide. Its biological activity against specific pests and weeds demonstrates its utility in agrochemicals.
Comparative Analysis with Similar Compounds
To understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds. The following table presents some notable analogs:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| 5-Amino-2-fluorobenzonitrile | 0.98 | Different position of amino group |
| 4-Amino-2,3-difluorobenzonitrile | 0.88 | Additional fluorine substituent |
| 5-Amino-4-fluorobenzoic acid | 0.94 | Carboxylic acid instead of nitrile |
| 4-Amino-3-fluorobenzonitrile | 0.90 | Different substitution pattern |
These comparisons highlight the specific interactions and biological activities that distinguish this compound from its analogs.
Q & A
Q. What are the recommended synthetic routes for 4-amino-2-fluoro-5-methylbenzonitrile, and how do reaction conditions influence yield and purity?
- Methodological Answer : A two-step approach is often employed:
Halogenation and nitrile introduction : Start with a substituted benzene derivative (e.g., 2-fluoro-5-methylbenzonitrile). Introduce the amino group via catalytic hydrogenation of a nitro precursor (e.g., 4-nitro-2-fluoro-5-methylbenzonitrile) using Pd/C or Raney Ni under H₂ at 40–60 psi .
Functional group compatibility : Ensure the methyl and fluoro substituents are stable under reduction conditions. Use HPLC to monitor intermediate purity (>95%) and confirm final product integrity via ¹H/¹³C NMR (e.g., δ ~6.8–7.5 ppm for aromatic protons) .
Q. How can researchers validate the structural identity and purity of this compound?
- Methodological Answer :
- Spectroscopic characterization :
- ¹H NMR : Aromatic protons appear as doublets (J = 8–10 Hz) due to fluorine coupling. The amino proton (NH₂) may appear as a broad singlet at δ ~5.5 ppm .
- Mass spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 165.06 (C₈H₈FN₂).
- Purity analysis : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity thresholds should exceed 98% for pharmacological studies .
Q. What are the stability considerations for storing this compound under laboratory conditions?
- Methodological Answer :
- Storage : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the amino group.
- Degradation monitoring : Perform periodic TLC (silica gel, ethyl acetate/hexane) to detect byproducts like oxidized imines or hydrolyzed nitriles. Shelf life typically exceeds 12 months under optimal conditions .
Advanced Research Questions
Q. How do electronic effects of substituents (fluoro, methyl, amino) influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Electron-withdrawing fluoro group : Enhances electrophilic aromatic substitution (EAS) at the para position but may hinder Suzuki-Miyaura couplings due to reduced electron density.
- Methyl group : Steric hindrance at the 5-position limits coupling efficiency. Optimize using Pd(OAc)₂/XPhos catalysts in THF at 80°C .
- Amino group : Protect with Boc or acetyl groups before coupling to prevent catalyst poisoning. Deprotect post-reaction using TFA/CH₂Cl₂ (1:4) .
Q. What strategies resolve contradictions in regioselectivity data during functionalization of this compound?
- Methodological Answer :
- Computational modeling : Use DFT (B3LYP/6-31G*) to predict reactive sites. For example, the amino group directs electrophiles to the ortho position, while fluorine deactivates meta positions .
- Experimental validation : Perform competitive reactions with isotopic labeling (e.g., ¹⁸F) and analyze regioselectivity via LC-MS/MS .
Q. How can researchers optimize solvent systems for recrystallizing this compound to achieve high enantiomeric purity?
- Methodological Answer :
- Solvent screening : Test binary mixtures (e.g., ethanol/water, DCM/hexane) for solubility and crystal habit. Ethanol/water (70:30) typically yields needle-like crystals with >99% enantiomeric excess (ee) .
- Chiral resolution : Use (+)- or (–)-di-p-toluoyl-D-tartaric acid as resolving agents. Monitor ee via chiral HPLC (Chiralpak IA column, hexane/ethanol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
